

# Spectroscopic Profile of Methyl Valerate: A Technical Guide

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## Compound of Interest

Compound Name: **Methyl valerate**

Cat. No.: **B166316**

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl valerate** (CAS 624-24-8), a methyl ester of pentanoic acid.<sup>[1][2]</sup> The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document includes detailed experimental protocols and a visual workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **methyl valerate**, providing a clear reference for its structural characterization.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Methyl Valerate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3.67	Singlet	3H	-OCH <sub>3</sub>
2.24	Triplet	2H	-C(O)CH <sub>2</sub> -
1.50 - 1.71	Multiplet	2H	-CH <sub>2</sub> CH <sub>2</sub> C(O)-
1.23 - 1.46	Multiplet	2H	-CH <sub>2</sub> CH <sub>3</sub>
0.92	Triplet	3H	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 90 MHz. Data sourced from public databases.[\[3\]](#)

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Methyl Valerate**

Chemical Shift ( $\delta$ ) ppm	Assignment
174.23	C=O
51.38	-OCH <sub>3</sub>
33.90	-C(O)CH <sub>2</sub> -
27.21	-CH <sub>2</sub> CH <sub>2</sub> C(O)-
22.42	-CH <sub>2</sub> CH <sub>3</sub>
13.73	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 25.16 MHz. Data sourced from public databases.[\[3\]](#)

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Methyl Valerate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2950 - 2850	Strong	C-H Stretch (Alkyl)
1740	Strong	C=O Stretch (Ester)
1465 - 1450	Medium	C-H Bend (Alkyl)
1250 - 1000	Strong	C-O Stretch (Ester)

Sample Preparation: Liquid Film.

## Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of **Methyl Valerate**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
116	~5	[M] <sup>+</sup> (Molecular Ion)
87	~33	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
85	~37	[M - OCH <sub>3</sub> ] <sup>+</sup>
74	100	[CH <sub>3</sub> OC(OH)=CH <sub>2</sub> ] <sup>+</sup> (McLafferty Rearrangement)
57	~37	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
43	~44	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI).[\[4\]](#)

## Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 2.1.1. $^1\text{H}$ and $^{13}\text{C}$ NMR Sample Preparation

- Sample Purity: Ensure the **methyl valerate** sample is of high purity to avoid signals from impurities.
- Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform ( $\text{CDCl}_3$ ) is a common choice for non-polar to moderately polar organic compounds like **methyl valerate**.<sup>[5]</sup>
- Concentration: Prepare a solution with a concentration of approximately 5-25 mg of **methyl valerate** in 0.6-0.7 mL of the deuterated solvent.<sup>[5]</sup>
- Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.<sup>[5][6]</sup>
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm.<sup>[5]</sup>

### 2.1.2. NMR Data Acquisition

- Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 90 MHz or higher for  $^1\text{H}$  NMR).<sup>[3]</sup>
- Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved signals.<sup>[5]</sup>
- Acquisition Parameters ( $^1\text{H}$  NMR):
  - Pulse Angle: A 90° pulse is typically used for standard 1D  $^1\text{H}$  NMR.<sup>[5]</sup>
  - Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).<sup>[5]</sup>
  - Acquisition Time: Typically 2-4 seconds.<sup>[5]</sup>
  - Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.<sup>[5]</sup>

- Acquisition Parameters ( $^{13}\text{C}$  NMR):
  - Decoupling: Employ broadband proton decoupling to simplify the spectrum by removing C-H coupling.
  - Spectral Width: Set a spectral width to cover all expected carbon signals (e.g., 0-200 ppm).
  - Number of Scans: A larger number of scans is typically required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

### 2.2.1. Sample Preparation (Neat Liquid/Thin Film)

- Plate Selection: Use clean, dry salt plates (e.g., NaCl or KBr) that are transparent to IR radiation.[\[7\]](#)
- Sample Application: Place a small drop of **methyl valerate** onto the center of one salt plate.[\[7\]](#)
- Film Formation: Place the second salt plate on top and gently rotate to spread the liquid into a thin, uniform film between the plates.[\[8\]](#)
- Mounting: Place the assembled plates into the sample holder of the IR spectrometer.[\[8\]](#)

### 2.2.2. IR Data Acquisition

- Background Scan: First, run a background spectrum with no sample in the beam path. This is to be subtracted from the sample spectrum to remove signals from atmospheric  $\text{CO}_2$  and water vapor.[\[8\]](#)
- Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

## Mass Spectrometry (MS)

### 2.3.1. Sample Introduction

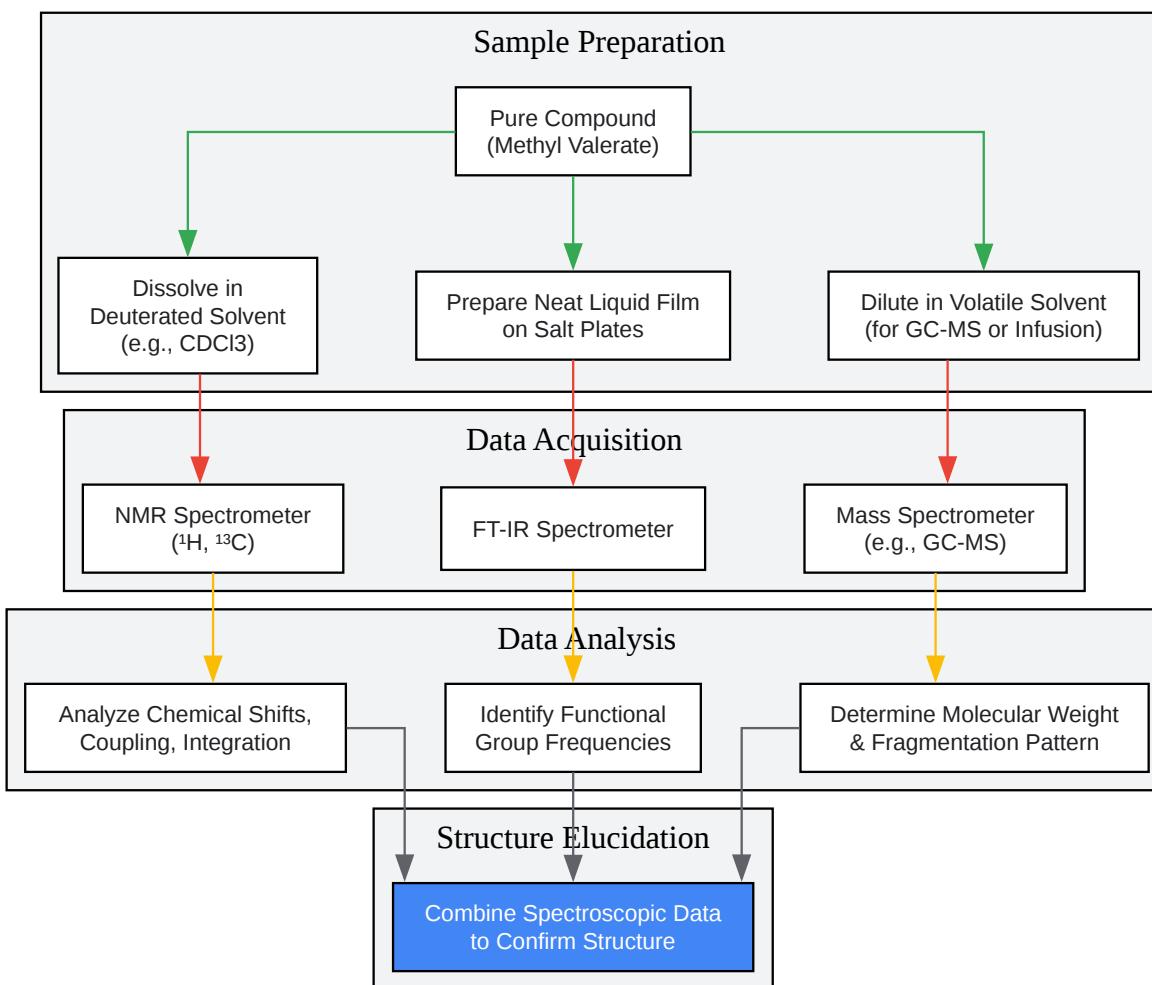
- Direct Infusion: For a pure liquid sample like **methyl valerate**, direct infusion via a syringe pump into the ionization source is a common method.
- Gas Chromatography-Mass Spectrometry (GC-MS): Alternatively, the sample can be injected into a gas chromatograph to separate it from any potential impurities before it enters the mass spectrometer.

### 2.3.2. Data Acquisition (Electron Ionization)

- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or other detector records the abundance of each ion at a specific  $m/z$ . The resulting data is plotted as a mass spectrum.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis and structural elucidation of a chemical compound like **methyl valerate**.



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Caption: Workflow for Spectroscopic Analysis of **Methyl Valerate**.

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